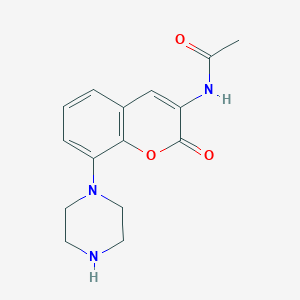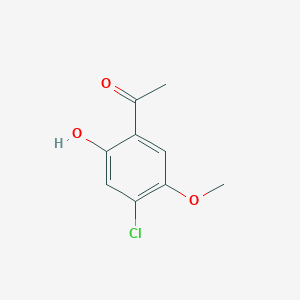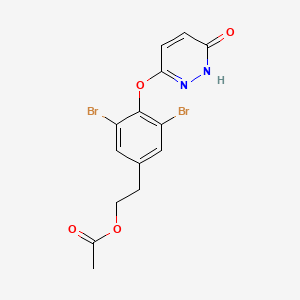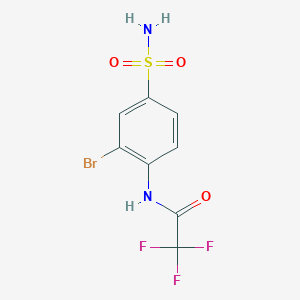
4-Chloro-3-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-isopropylphenol is an organic compound that belongs to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the fourth position and an isopropyl group at the third position. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-isopropylphenol can be synthesized through several methods. One common approach involves the chlorination of 3-isopropylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are often used.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and ferric chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Chlorination: Formation of this compound.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its antiseptic properties and potential use in topical formulations.
Industry: Utilized in the formulation of disinfectants and antiseptics for various applications, including healthcare and sanitation.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-isopropylphenol involves the disruption of microbial cell walls and inhibition of enzyme function. The compound interacts with the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the death of the microorganism. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure with a methyl group instead of an isopropyl group.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains two methyl groups in addition to the chlorine atom.
Uniqueness
4-Chloro-3-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the isopropyl group enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to its methyl-substituted counterparts.
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
4-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |
Clave InChI |
SSIRREBTSKSKDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)
![2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8648896.png)




![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)







